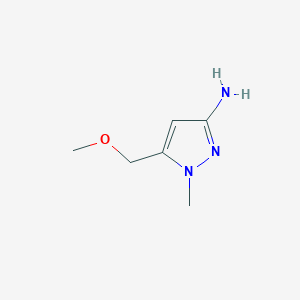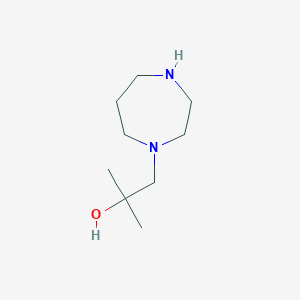
5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine
Descripción general
Descripción
5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine (MMMP) is a compound that is used in scientific research. It is a derivative of pyrazolamine, a group of compounds that are known to possess anti-inflammatory, analgesic, and anti-cancer properties. MMMP is used in laboratory experiments to study the mechanism of action, biochemical and physiological effects, and advantages and limitations of the compound.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
Three-Component Condensations : The compound is involved in three-component condensation reactions, leading to the formation of substituted pyrazolopyrimidines and pyrazoloquinazolines, demonstrating its utility in creating diverse heterocyclic structures (Kryl'skiĭ, Shikhaliev, & Chuvashlev, 2010).
Synthesis and Characterization : It serves as a precursor in the synthesis of a range of pyrazole derivatives. The armed pyrazoles are structurally diverse and have been characterized through techniques like X-Ray crystallography and spectroscopy. These studies provide insights into the structural and electronic configuration of the compound and its derivatives (Titi et al., 2020).
Functional Pyrazole Derivatives : The compound is a critical starting material for the synthesis of 3,5-donor-substituted multifunctional pyrazole compounds. These compounds are used to assemble bimetallic complexes and have applications in the field of coordination chemistry (Röder et al., 2001).
Cytotoxicity Studies : Some derivatives of the compound have been synthesized and evaluated for their cytotoxic activity against different cancer cell lines, highlighting its potential applications in medicinal chemistry and drug discovery (Hassan, Hafez, & Osman, 2014).
Corrosion Inhibition : Derivatives of the compound have been studied as corrosion inhibitors for metals, offering potential applications in materials science and engineering (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).
Molecular Structure and Assembly
- Supramolecular Assembly : The derivatives of the compound have been used to study supramolecular assembly, providing insights into molecular interactions and the formation of complex structures (Cuartas, Insuasty, Cobo, & Glidewell, 2017).
Antimicrobial Studies
- Antimicrobial Agents : Novel derivatives have been synthesized and evaluated for their antimicrobial activities, indicating the compound's relevance in the development of new antibacterial and antifungal agents (Raju et al., 2010).
Propiedades
IUPAC Name |
5-(methoxymethyl)-1-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-9-5(4-10-2)3-6(7)8-9/h3H,4H2,1-2H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTMKVRSTYLHQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001251941 | |
| Record name | 5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001251941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine | |
CAS RN |
1328640-82-9 | |
| Record name | 5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1328640-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001251941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[4-(Methylamino)oxan-4-yl]methanol](/img/structure/B1426981.png)
![N,N-dimethyl-3-azaspiro[5.5]undecan-9-amine](/img/structure/B1426982.png)




![1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1426990.png)

![4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1426993.png)

